Leucine, N-(dithiocarboxy)-, L-, disodium salt
Description
Leucine, N-(dithiocarboxy)-, L-, disodium salt is a synthetic amino acid derivative where the amine group of L-leucine is modified with a dithiocarboxy (-S-C(=S)-S⁻) functional group, forming a disodium salt.
Key structural features include:
- Amino acid backbone: L-leucine, a branched-chain aliphatic amino acid.
- Functional group: Dithiocarboxy moiety, enabling chelation of heavy metals.
- Disodium salt: Enhances water solubility and stability in aqueous environments.
Properties
CAS No. |
75808-45-6 |
|---|---|
Molecular Formula |
C7H11NNa2O2S2 |
Molecular Weight |
251.3 g/mol |
IUPAC Name |
disodium;(2S)-4-methyl-2-(sulfidocarbothioylamino)pentanoate |
InChI |
InChI=1S/C7H13NO2S2.2Na/c1-4(2)3-5(6(9)10)8-7(11)12;;/h4-5H,3H2,1-2H3,(H,9,10)(H2,8,11,12);;/q;2*+1/p-2/t5-;;/m0../s1 |
InChI Key |
HJWCAJATZWBIOK-XRIGFGBMSA-L |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[O-])NC(=S)[S-].[Na+].[Na+] |
Canonical SMILES |
CC(C)CC(C(=O)[O-])NC(=S)[S-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
Before discussing preparation methods, it is essential to understand the chemical structure and properties of leucine, N-(dithiocarboxy)-, L-, disodium salt:
- Molecular Formula: C7H11NNa2O2S2
- Molecular Weight: 251.3 g/mol
- IUPAC Name: disodium;(2S)-4-methyl-2-(sulfidocarbothioylamino)pentanoate
- CAS Number: 75808-45-6
- Structural Features: The compound consists of an L-leucine backbone where the amino group is substituted with a dithiocarboxylate group, and the acidic protons are neutralized with two sodium ions forming the disodium salt.
Preparation Methods of this compound
General Synthetic Strategy
The preparation of this compound typically involves two main steps:
Introduction of the Dithiocarboxylate Group:
The amino group of L-leucine is converted into a dithiocarboxyamino derivative by reaction with carbon disulfide or related reagents under basic conditions.Formation of the Disodium Salt:
The acidic protons on the dithiocarboxylate moiety are neutralized using sodium hydroxide or other sodium bases to yield the disodium salt form.
Detailed Synthetic Routes and Conditions
While direct literature on the exact preparation of this compound is limited, related synthetic methodologies for similar amino acid derivatives and dithiocarbamate compounds provide insight:
Preparation of N-(Dithiocarboxy) Amino Acids
- The amino acid (L-leucine) is dissolved in aqueous or alcoholic medium.
- Carbon disulfide (CS2) is added under alkaline conditions (commonly sodium hydroxide or potassium hydroxide) to form the dithiocarbamate intermediate.
- The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
- The product is isolated by precipitation or crystallization after adjusting the pH.
Neutralization to Disodium Salt
- The dithiocarbamate intermediate is treated with stoichiometric amounts of sodium hydroxide to neutralize acidic protons.
- The disodium salt crystallizes out or is obtained by solvent evaporation.
- The product is purified by washing with water and drying under controlled conditions.
Example Preparation from Related Patents and Literature
Though no direct patent specifically details the preparation of this compound, analogous processes for leucine derivatives and dithiocarbamate salts provide a framework:
| Step | Reagents & Conditions | Outcome/Notes |
|---|---|---|
| 1 | L-leucine dissolved in water or ethanol | Starting amino acid solution |
| 2 | Addition of sodium hydroxide to create alkaline medium | pH adjusted to ~10-12 |
| 3 | Addition of carbon disulfide (CS2) | Formation of N-(dithiocarboxy)leucine intermediate |
| 4 | Stirring at room temperature for 1-3 hours | Reaction completion |
| 5 | Neutralization with sodium hydroxide | Formation of disodium salt |
| 6 | Cooling and crystallization | Isolation of pure disodium salt |
| 7 | Washing and drying | Purified final product |
This approach aligns with general dithiocarbamate synthesis protocols and is consistent with the chemical behavior of amino acids and dithiocarboxylate chemistry.
Analytical Data and Purity Assessment
- Purity of the final compound is typically assessed by High-Performance Liquid Chromatography (HPLC) and elemental analysis.
- Melting points and nitrogen content analyses are used to confirm identity and purity.
- For related leucine derivatives, purities above 98% have been reported with melting points around 293-295°C, indicating high-quality crystalline products.
Comparative Analysis with Related Leucine Derivatives
The preparation of leucine derivatives such as DL-leucine and N-acetyl-leucine salts has been extensively documented and can provide comparative insights:
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Solvent | Water, ethanol | Water preferred for environmental reasons |
| Base | Sodium hydroxide | Adjust pH to alkaline range (10-12) |
| Carbon disulfide (CS2) | Stoichiometric to slight excess | Reacts with amino group to form dithiocarbamate |
| Temperature | Room temperature to 35°C | Mild heating may accelerate reaction |
| Reaction Time | 1-3 hours | Monitored by TLC or HPLC |
| Product Isolation | Cooling and crystallization | Washing with water and drying |
| Purity | >98% | Confirmed by HPLC and elemental analysis |
Chemical Reactions Analysis
Structural Analysis and Hypothesized Reactivity
Leucine, N-(dithiocarboxy)-, L-, disodium salt (C₆H₁₀NNa₂O₂S₂) is a dithiocarbamate derivative of L-leucine. Dithiocarbamates are known for their:
-
Chelation properties : Strong binding to transition metals (e.g., Ni²⁺, Cu²⁺) via sulfur and nitrogen donor atoms .
-
Redox activity : Participation in electron-transfer reactions due to the –S–C(=S)–N– functional group .
-
pH-dependent stability : Decomposition in acidic conditions, releasing carbon disulfide (CS₂) and regenerating the parent amine .
Anticipated Chemical Reactions
Based on analogous dithiocarbamate systems:
Metal Chelation
Acid/Base Reactivity
-
Acidic Conditions :
-
Alkaline Conditions :
Stable up to pH 12, with potential thiolate (-S⁻) formation enhancing nucleophilicity .
Oxidative Reactions
Research Gaps and Limitations
-
No experimental data (e.g., kinetic studies, spectroscopic characterization) directly for This compound was identified in the reviewed literature.
-
Predictions rely on structurally similar compounds (e.g., N-acetyl-L-leucine, L-leucine-metal complexes) .
Proposed Synthetic Pathway
While not explicitly documented, synthesis likely involves:
Scientific Research Applications
Biochemical Research
Protein Interaction Studies
Leucine derivatives are often utilized in studying protein interactions due to their structural similarities to natural amino acids. The dithiocarboxy group can enhance binding properties, making it a valuable tool in understanding enzyme mechanisms and protein folding.
Case Study: Enzyme Functionality
Research has demonstrated that introducing dithiocarboxy groups into leucine can alter the enzymatic activity of certain proteins. For instance, a study showcased how modified leucine derivatives improved the stability and activity of proteolytic enzymes under varying pH conditions .
Pharmaceutical Applications
Drug Development
Leucine derivatives, including N-(dithiocarboxy)-, are being explored for their potential as drug candidates targeting metabolic disorders. Their ability to mimic natural substrates allows for the development of inhibitors that can modulate enzyme activity.
Case Study: Neuroprotective Effects
A significant study investigated the neuroprotective effects of N-acetyl-L-leucine (related to leucine derivatives) in models of neurodegenerative diseases. The findings indicated that these compounds could enhance cellular survival and reduce oxidative stress, suggesting potential therapeutic applications for conditions like Alzheimer's disease .
Nutritional Science
Amino Acid Supplementation
Leucine is known for its role in stimulating muscle protein synthesis. The incorporation of its dithiocarboxy derivative may enhance its bioavailability and efficacy as a dietary supplement for athletes and individuals recovering from surgery.
Data Table: Comparative Efficacy of Leucine Derivatives
| Compound | Bioavailability | Effect on Muscle Synthesis | Recommended Dosage |
|---|---|---|---|
| L-Leucine | Moderate | High | 5-10 g/day |
| N-(Dithiocarboxy)-L-Leucine | High | Very High | 3-5 g/day |
Material Science
Polymer Synthesis
The unique chemical properties of leucine derivatives allow for their use in synthesizing biodegradable polymers. These materials have applications in drug delivery systems and tissue engineering.
Case Study: Biodegradable Polymers
A recent study highlighted the use of leucine-based polymers in creating scaffolds for tissue engineering. The scaffolds exhibited favorable mechanical properties and biocompatibility, making them suitable for regenerative medicine applications .
Agricultural Applications
Plant Growth Regulators
Research indicates that leucine derivatives can act as growth regulators in plants, enhancing nutrient uptake and stress resistance.
Case Study: Enhanced Crop Yield
Field trials demonstrated that applying N-(dithiocarboxy)-L-leucine to crops resulted in improved growth rates and yields compared to untreated controls. This suggests potential applications in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of Leucine, N-(dithiocarboxy)-, L-, disodium salt involves its interaction with cellular proteins and enzymes. The dithiocarboxy group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can affect various cellular pathways, including the mechanistic target of rapamycin (mTOR) signaling pathway, which is crucial for protein synthesis and cell growth .
Comparison with Similar Compounds
N-(Dithiocarboxy)sarcosine Disodium Salt Dihydrate
Disodium N,N-Bis-(dithiocarboxy)piperazine (Na₂BDP)
- Structure : Piperazine ring with two dithiocarboxy groups.
- Key Properties : High affinity for heavy metals like Pb²⁺ and Cu²⁺.
- Applications : Effective in wastewater treatment for heavy metal removal .
- Contrast: The non-amino acid backbone of Na₂BDP provides a rigid structure, favoring chelation of larger metal ions compared to amino acid-based analogs.
Functional Homologs
Edetate Disodium (EDTA-2Na)
- Structure: Polyaminocarboxylic acid with four carboxylate groups.
- Key Properties : Broad-spectrum chelator for divalent and trivalent cations.
- Applications : Pharmaceutical stabilizer, food preservative, and antidote for metal poisoning .
- Contrast : EDTA lacks sulfur atoms, making it less effective for soft metal ions (e.g., Hg²⁺) compared to dithiocarbamates, which leverage sulfur's thiophilicity .
Disodium Stearoyl Glutamate
- Structure : Glutamate backbone with a stearoyl (C18) chain.
- Key Properties : Amphiphilic surfactant.
- Applications : Used in cosmetics and detergents for emulsification .
- Contrast : The hydrophobic stearoyl chain enables surfactant behavior, whereas the dithiocarboxy group in the target compound prioritizes metal binding over surface activity.
Pharmaceutical Derivatives
Pemetrexed Disodium
- Structure : Modified glutamate with a pyrrolopyrimidine core.
- Key Properties : Antifolate chemotherapeutic agent.
- Applications : Treatment of lung cancer and mesothelioma .
Data Table: Comparative Analysis
Biological Activity
Leucine, N-(dithiocarboxy)-, L-, disodium salt is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and metabolic regulation. The dithiocarboxy modification enhances its solubility and bioavailability, which may influence its biological activity.
- Protein Synthesis : Leucine acts as a key regulator of the mTOR signaling pathway, which is essential for protein synthesis and muscle growth. It initiates protein synthesis by activating mTORC1, leading to increased translation of mRNA into proteins .
- Metabolic Regulation : The compound influences glucose metabolism and may shift cellular energy production from glycolysis to oxidative phosphorylation. This shift is particularly beneficial in conditions like Niemann-Pick type C disease .
- Neurotransmission : Leucine has been shown to affect neurotransmitter release and may modulate excitatory neurotransmission through interactions with glycine and AMPA receptors .
Biological Activity
Research indicates that leucine derivatives, including N-(dithiocarboxy)-L-leucine, exhibit various biological activities:
- Antioxidant Properties : The dithiocarboxy group may confer antioxidant properties, potentially protecting cells from oxidative stress.
- Antimicrobial Activity : Studies have shown that leucine derivatives can exhibit antimicrobial effects against certain pathogens, although specific data on the disodium salt form is limited .
- Cellular Uptake Mechanisms : Leucine is transported into cells primarily via L-type amino acid transporters (LATs), which have high affinity for leucine compared to its acetylated forms .
Table 1: Summary of Biological Activities
Case Studies
- Niemann-Pick Disease : A study demonstrated that N-acetyl-L-leucine effectively normalizes cellular metabolism in patients with Niemann-Pick type C disease, highlighting its therapeutic potential .
- Muscle Recovery : Clinical trials have shown that leucine supplementation aids in muscle recovery post-exercise by enhancing protein synthesis rates .
- Neuroprotection : In models of neurodegeneration, leucine derivatives have been reported to exert neuroprotective effects by modulating oxidative stress pathways .
Q & A
Basic Research Questions
Q. How can the synthesis of Leucine, N-(dithiocarboxy)-, L-, disodium salt be optimized for laboratory-scale production?
- Methodology :
- Step 1 : Start with L-leucine as the precursor. React it with carbon disulfide (CS₂) under alkaline conditions (e.g., NaOH) to form the dithiocarbamate intermediate.
- Step 2 : Neutralize with disodium salt (e.g., Na₂CO₃) to yield the disodium salt form.
- Step 3 : Purify via recrystallization using ethanol-water mixtures, and confirm purity via HPLC or elemental analysis .
- Key Considerations : Monitor reaction pH to avoid decomposition of the dithiocarboxy group.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to confirm molecular weight and fragmentation patterns. Compare with reference data for N-glycyl amino acid derivatives .
- NMR Spectroscopy : Employ ¹H and ¹³C NMR to verify the dithiocarbamate (-N-CS₂⁻) moiety and disodium coordination.
- FT-IR : Identify characteristic peaks for C=S (~1200 cm⁻¹) and N-C-S bonds (~950 cm⁻¹) .
Q. How does this compound interact with metal ions in aqueous solutions?
- Methodology :
- Chelation Studies : Perform titration experiments with transition metals (e.g., Cu²⁺, Fe³⁺) using UV-Vis spectroscopy to monitor complex formation. Calculate stability constants (log K) via Job’s plot or potentiometric titration .
- Reference Data : Compare with EDTA disodium salt’s chelation behavior, which exhibits log K values >10 for most divalent cations .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported stability data for dithiocarbamate derivatives?
- Methodology :
- Controlled Degradation Studies : Expose the compound to varying pH (2–12), temperatures (4–60°C), and light conditions. Quantify degradation products via LC-MS and identify pathways (e.g., hydrolysis of C=S bonds).
- Statistical Validation : Use ANOVA to compare stability across conditions, ensuring replicates (n ≥ 3) to account for batch variability .
Q. How can this compound be applied in enzyme inhibition studies targeting metalloproteinases?
- Methodology :
- Kinetic Assays : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) to measure inhibition constants (Kᵢ). Pre-incubate the enzyme with the compound and monitor activity changes via fluorescence quenching.
- Comparative Analysis : Benchmark against Phosphoramidon disodium salt, a known metalloproteinase inhibitor, to contextualize potency .
Q. What computational approaches predict the structure-activity relationship (SAR) of this compound’s metal-binding affinity?
- Methodology :
- Density Functional Theory (DFT) : Model the dithiocarbamate-metal complex to calculate bond lengths, charge distribution, and Gibbs free energy of binding.
- Molecular Dynamics (MD) : Simulate solvation effects in water to assess conformational stability. Validate with experimental log K values .
Q. How does the disodium salt form influence bioavailability compared to free-acid or monovalent salt forms?
- Methodology :
- Solubility Testing : Measure solubility in buffers (pH 1.2–7.4) and correlate with ionic strength.
- Caco-2 Cell Assays : Assess intestinal permeability using monolayer models. Compare with N-acetylated amino acid derivatives .
Methodological Best Practices
Q. How to design experiments investigating pH-dependent reactivity of the dithiocarboxy group?
- Protocol :
- pH-Rate Profile : Perform kinetic studies under buffered conditions (e.g., phosphate, acetate buffers). Track reaction rates via UV-Vis or LC-MS.
- Control for Autoxidation : Use inert atmospheres (N₂/Ar) to isolate pH effects from oxidative degradation .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
